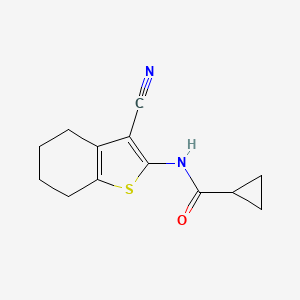

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic Methodologies and Sensing Applications

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, related to the specified chemical, demonstrated their application in colorimetric sensing. The derivatives exhibited a drastic color change in response to fluoride ions, suggesting potential for environmental monitoring and analytical chemistry applications (Younes et al., 2020).

Antimicrobial Evaluation and Docking Studies

Synthesis and Antimicrobial Evaluation

Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These compounds, which share structural features with the specified chemical, showed promising results in antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Talupur et al., 2021).

Heterocyclic Compound Synthesis

Novel Heterocyclic Skeletons

Fathalla and Pazdera (2002) explored the synthesis of various heterocyclic compounds by reacting N-(2-cyanophenyl)benzimidoyl chloride with thioamides. Their work contributes to the understanding of how derivatives of the specified chemical can be used to generate diverse heterocyclic structures, offering insights into the design of new compounds with potential biological activities (Fathalla & Pazdera, 2002).

Biological Activity Studies

Targeted Synthesis for Biological Activities

Chiriapkin et al. (2021) focused on synthesizing azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, aiming to explore their potential biological activities, such as cytostatic, antitubercular, and anti-inflammatory properties. This research underscores the broad applicability of compounds structurally related to the specified chemical in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which plays a crucial role in cellular signaling processes.

Mode of Action

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide acts as a potent inhibitor of JNK2 and JNK3 . X-ray crystallography has revealed a unique binding mode for this compound. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This interaction disrupts the normal function of the kinases, leading to their inhibition .

Biochemical Pathways

The inhibition of JNK2 and JNK3 by N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide affects the MAPK signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of JNK2 and JNK3 can therefore have significant downstream effects on these processes .

Result of Action

The inhibition of JNK2 and JNK3 by N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide can lead to changes in cellular processes controlled by the MAPK pathway . This includes potential alterations in cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide can be influenced by various environmental factors. For instance, the compound is known to be stable for up to 6 months when stored at -20°C . Additionally, it should be protected from light and packaged under inert gas . These factors need to be considered when handling and storing the compound to ensure its efficacy and stability.

Propriétés

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c14-7-10-9-3-1-2-4-11(9)17-13(10)15-12(16)8-5-6-8/h8H,1-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQQRFQUSNVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2976514.png)

![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2976515.png)

![2-(4-ethoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976521.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)

![2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2976532.png)

![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)